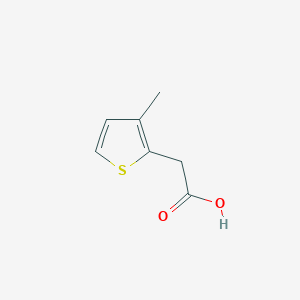
N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, a similar compound, peptide nucleic acid (PNA), is synthesized by replacing the sugar-phosphate backbone of DNA with a peptide backbone consisting of N-(2-aminoethyl)glycine units .Molecular Structure Analysis
The molecular structure of such compounds can be complex and varied. For example, in a similar compound, the sugar-phosphate backbone of DNA is replaced by a peptide backbone consisting of N-(2-aminoethyl)glycine units .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and are often influenced by factors such as temperature, pressure, and the presence of catalysts. For example, a similar compound, N-(2-aminoethyl)piperazine, reacts with acids to form salts plus water in exothermic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely. For example, a similar compound, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, is described as a colorless, light yellow transparent viscous liquid. It is hygroscopic, strongly alkaline, and has a slight ammonia smell .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide and its derivatives have been explored for their synthesis methods and potential as antimicrobial agents. In a study focused on the development of triazole-based scaffolds, a protocol using ruthenium-catalyzed cycloaddition was developed for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates. This method overcomes the Dimroth rearrangement issue, providing a pathway to create biologically active compounds and peptidomimetics based on the triazole scaffold, including HSP90 inhibitors (Ferrini et al., 2015). Additionally, novel 1H-1,2,3-triazole-4-carboxamides were synthesized and demonstrated moderate to potent antibacterial and antifungal activities, highlighting their promise as antimicrobial agents. Notably, certain derivatives showed significant activity against S. aureus and C. albicans, underscoring their potential therapeutic value (Pokhodylo et al., 2021).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of this compound derivatives have been a subject of research, demonstrating the compound's versatility. One study detailed a five-step synthesis process starting from 4-chlorobenzenamine, yielding an 88% yield of the target compound. This process highlights the compound's synthetic accessibility and potential for further chemical exploration (Kan, 2015).
Application in Heterocyclic Syntheses
This compound serves as a foundation for synthesizing various heterocyclic compounds. Its derivatives have been utilized in multicomponent reactions to construct triazolopyrimidines, demonstrating the compound's applicability in creating diverse heterocycles. These studies underscore the compound's role in facilitating novel synthetic routes and contributing to the expansion of heterocyclic chemistry (Gladkov et al., 2012).
Biological Evaluation and Potential Anticancer Agents
Research on this compound derivatives extends into evaluating their biological activities, including potential anticancer properties. The synthesis and biological screening of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, for instance, have demonstrated cytotoxic effects against breast cancer cell lines, highlighting the compound's relevance in developing new anticancer therapies (Butler et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various biological targets, such as enzymes and receptors, influencing their activity and function .
Mode of Action
It’s known that amines, which this compound is a derivative of, can interact with their targets through various mechanisms, such as hydrogen bonding, electrostatic interactions, and van der waals forces .
Biochemical Pathways
Similar compounds have been known to participate in various biochemical reactions, potentially influencing a wide range of cellular processes .
Pharmacokinetics
Similar compounds are known to exhibit diverse pharmacokinetic profiles, which can significantly impact their bioavailability and therapeutic efficacy .
Result of Action
Similar compounds have been known to induce a variety of biological responses, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of N-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxamide can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, temperature, and more .
Safety and Hazards
Direcciones Futuras
The future directions for research and development of such compounds can be diverse and exciting. For instance, peptide nucleic acids (PNAs) are being explored for their potential in biological and medical applications . Similarly, the use of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane in the preparation of modified silicone tie-paints has been investigated .
Propiedades
IUPAC Name |
N-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-1-2-7-5(11)4-8-3-9-10-4/h3H,1-2,6H2,(H,7,11)(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQCYDFPLQULCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2971631.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2971632.png)

![N-(4-{[(4-bromophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2971635.png)

![N-(4-butylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2971640.png)

![3-benzyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2971643.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2971648.png)



![2-(ethylthio)-5-methyl-N-(2-methylphenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2971654.png)
